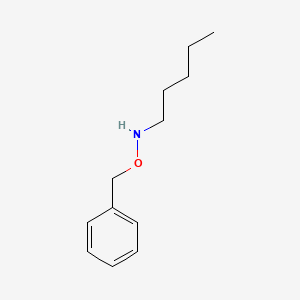

(Benzyloxy)(pentyl)amine

Description

Conceptual Framework of N-Benzyloxy Amine Derivatives in Organic Chemistry Research

N-benzyloxy amine derivatives, a subset of N-alkoxyamines, are characterized by the N-O-C bond linkage, where the oxygen is attached to a benzyl (B1604629) group. This structural feature imparts unique reactivity and properties to these molecules. The N-O bond in hydroxylamine (B1172632) derivatives is inherently weak, making these compounds valuable in various chemical transformations. sioc-journal.cn For instance, the lability of this bond has been exploited in the development of novel synthetic methods, such as the rhodium-catalyzed synthesis of β-amino acids, which proceeds through the initial cleavage of the N-O bond. rsc.org

N-alkoxyamines are widely recognized for their role as initiators in "living" free radical polymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and complex architectures. acs.orgacs.orgchimia.ch The thermal or photochemical decomposition of an appropriate free radical initiator in the presence of a nitroxide is a common method for preparing N-alkoxyamines. chimia.ch Furthermore, N-benzyloxy amine derivatives have been investigated for their potential in other areas of organic synthesis. For example, they have been used in the development of aminating reagents for the direct introduction of amine groups into various molecules. ethz.ch The ability to functionalize the benzyloxy group or the amine substituent provides a handle for further chemical modifications, expanding their utility in creating complex molecular structures. acs.org

Importance of the Pentyl Moiety in Structure-Activity Relationship Studies within Chemical Systems

The pentyl group, a five-carbon alkyl chain, is a common structural motif in organic molecules and plays a significant role in determining their physical, chemical, and biological properties. In medicinal chemistry, the incorporation of alkyl chains, such as the pentyl group, can increase the lipophilicity of a compound. wikipedia.org This increased lipophilicity can influence a molecule's ability to cross cell membranes and interact with biological targets.

Structure-activity relationship (SAR) studies often investigate the effect of varying the length and nature of alkyl chains on the biological activity of a compound. caymanchem.comchemrxiv.orgnih.govrsc.org For instance, studies on certain antibacterial agents have shown that the length of the alkyl chain is directly related to their efficacy, with an optimal length leading to maximum activity. chemrxiv.orgnih.gov In the context of cannabinoids, the length of the alkyl side chain is crucial for their interaction with cannabinoid receptors, with a minimum of three carbons being necessary for binding. caymanchem.com The pentyl group, therefore, serves as a key component in fine-tuning the properties of a molecule for specific applications, whether in materials science or drug discovery.

Historical Context of (Benzyloxy)(pentyl)amine and Related Structures in Synthetic Methodologies

The development of synthetic methodologies for N-alkoxyamines, including structures related to this compound, has evolved significantly over time. Early methods often relied on the trapping of carbon-centered radicals with nitroxides. chimia.ch A significant advancement came with the development of atom transfer radical addition (ATRA), which involves the reaction of nitroxides with alkyl halides in the presence of a copper(I) catalyst. chimia.ch

More recent innovations have focused on creating more versatile and milder synthetic routes. One such development is a methodology that utilizes silyl (B83357) radicals to generate alkyl radicals from alkyl halides, which are then trapped by nitroxides. acs.orgnih.gov This method avoids the use of toxic reagents like hydrazine (B178648) or tin hydride and allows for the synthesis of a wider variety of N-alkoxyamines, including those with functional groups that might not be compatible with other methods. acs.org The synthesis of hydroxylamine-derived reagents has also been a focus, with robust and scalable multi-step sequences being developed from commercially available starting materials. ethz.ch These advancements have expanded the accessibility and utility of N-alkoxyamines and related hydroxylamine derivatives in both academic research and industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

N-phenylmethoxypentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-7-10-13-14-11-12-8-5-4-6-9-12/h4-6,8-9,13H,2-3,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDKBARNLQAJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471256-91-4 | |

| Record name | (benzyloxy)(pentyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for Benzyloxy Pentyl Amine and Its Analogues

Direct Alkylation Approaches for Amine Synthesis

Direct alkylation methods offer a straightforward approach to the formation of the N-C bond in N-alkoxyamines. These methods typically involve the reaction of an O-benzylhydroxylamine nucleophile with a pentyl electrophile.

The direct N-alkylation of O-benzylhydroxylamine with a pentyl halide, such as pentyl bromide or iodide, represents a classical nucleophilic substitution pathway for the synthesis of (benzyloxy)(pentyl)amine. In this reaction, the nitrogen atom of O-benzylhydroxylamine acts as the nucleophile, attacking the electrophilic carbon of the pentyl halide and displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the hydroxylamine (B1172632), thereby increasing its nucleophilicity. The choice of solvent and base can significantly influence the reaction efficiency. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine (B128534), diisopropylethylamine). Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often employed to facilitate the Sₙ2 reaction.

A key challenge in the direct alkylation of hydroxylamines is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. However, the steric hindrance and electronic effects of the benzyloxy group can help to mitigate this side reaction to some extent. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product.

Table 1: Representative Conditions for Direct Alkylation of O-Benzylhydroxylamine

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pentyl bromide | K₂CO₃ | DMF | 25-60 | Moderate |

| Pentyl iodide | Cs₂CO₃ | MeCN | 25-50 | Good |

Note: Yields are generalized and can vary based on specific reaction conditions.

To circumvent the issue of overalkylation and improve selectivity, protected forms of hydroxylamine can be employed. The Gabriel synthesis, a well-established method for preparing primary amines, can be adapted for the synthesis of N-alkoxyamines. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.compearson.com In this approach, a phthalimide (B116566) derivative, N-(benzyloxy)phthalimide, is used as a protected precursor.

The synthesis begins with the preparation of N-(benzyloxy)phthalimide, which can be synthesized from N-hydroxyphthalimide and benzyl (B1604629) bromide. The N-(benzyloxy)phthalimide is then deprotonated with a base, such as potassium carbonate, to form a nucleophilic anion. This anion subsequently undergoes an Sₙ2 reaction with a pentyl halide to yield N-(benzyloxy)-N-pentylphthalimide. The final step involves the removal of the phthaloyl protecting group to liberate the desired this compound. Hydrazinolysis, using hydrazine (B178648) hydrate, is a common method for this deprotection step, which proceeds under mild conditions to afford the free amine and phthalhydrazide (B32825) as a byproduct. wikipedia.org

An alternative to phthalimides are carbamate (B1207046) protecting groups. For instance, O-benzylhydroxylamine can be protected as a tert-butyl carbamate (Boc). The resulting N-(benzyloxy)carbamate can be alkylated with a pentyl halide under basic conditions. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid) yields the target N-alkoxyamine.

Table 2: Gabriel Synthesis Approach for this compound

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| 1. Protection | N-Hydroxyphthalimide, Benzyl bromide, Base | N-(Benzyloxy)phthalimide |

| 2. Alkylation | N-(Benzyloxy)phthalimide, Pentyl bromide, K₂CO₃, DMF | N-(Benzyloxy)-N-pentylphthalimide |

Reductive Amination Protocols for N-Alkylation

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This two-step, one-pot process involves the initial formation of an imine or oxime intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

The classical reductive amination approach to this compound involves the reaction of pentanal with O-benzylhydroxylamine. The initial step is the condensation of the aldehyde and the hydroxylamine to form an N-pentylidene-benzyloxyamine (an oxime ether). This intermediate is then reduced in situ to the desired N-alkoxyamine.

A variety of reducing agents can be employed for this transformation. Mild hydride reagents are generally preferred to selectively reduce the C=N bond of the oxime ether without affecting other functional groups. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org These reagents are stable under the mildly acidic conditions often used to promote imine/oxime formation and are chemoselective for the reduction of the protonated imine/oxime intermediate over the starting carbonyl compound. commonorganicchemistry.comwikipedia.org

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol, which also serves to facilitate the formation of the intermediate. The pH of the reaction mixture is a critical parameter, as imine/oxime formation is generally favored under slightly acidic conditions, while the reducing agent's efficacy can be pH-dependent.

The success of the reductive amination protocol hinges on the chemoselective reduction of the imine (or in this case, oxime ether) intermediate in the presence of the starting aldehyde. As mentioned, sodium cyanoborohydride and sodium triacetoxyborohydride are excellent reagents for this purpose due to their mild reducing properties and their enhanced reactivity towards protonated imines. commonorganicchemistry.comwikipedia.org

The mechanism of reduction involves the transfer of a hydride ion from the borohydride (B1222165) reagent to the electrophilic carbon of the C=N double bond of the protonated oxime ether. The steric and electronic properties of the substituents on both the carbon and nitrogen atoms can influence the rate of reduction.

An alternative to chemical reducing agents is catalytic hydrogenation. The oxime ether intermediate can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). youtube.comyoutube.comyoutube.com This method is often highly efficient and produces water as the only byproduct, making it an environmentally friendly option. However, care must be taken to avoid over-reduction, which could lead to cleavage of the N-O bond.

Table 3: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Chemoselective, stable in protic solvents | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Chemoselective, non-toxic byproducts | Moisture sensitive |

Acylation and Functionalization of N-Benzyloxy Amine Scaffolds

Once this compound has been synthesized, the nitrogen atom can be further functionalized through acylation. This reaction introduces an acyl group onto the nitrogen, forming an N-benzyloxy-N-pentylamide. These amides are valuable intermediates for the synthesis of more complex molecules.

The acylation of this compound is typically achieved by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct of the reaction. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at or below room temperature.

The resulting N-benzyloxy-N-pentylamides can undergo a variety of further transformations. For example, the benzyloxy group can be removed through hydrogenolysis to yield the corresponding N-pentylhydroxamic acid. Hydroxamic acids are an important class of compounds with a range of biological activities. Alternatively, the amide functionality can be modified, for instance, by reduction to the corresponding amine or by reaction with organometallic reagents.

The ability to introduce a wide range of acyl groups allows for the synthesis of a diverse library of N-benzyloxy-N-pentylamide analogues, which can then be used as building blocks in medicinal chemistry and materials science.

Formation of Acylamino-pentyl Linkers

The synthesis of precursors often involves the creation of a functionalized five-carbon chain. One common strategy is to build an acylamino-pentyl linker, which can then be further modified. This typically begins with a bifunctional pentane (B18724) derivative, such as 1-bromo-5-chloropentane (B104276) or N-(5-chloropentyl)phthalimide. mdpi.com For instance, a practical and scalable pathway can start with the alkylation of a suitable N-protected hydroxylamine with an electrophile like N-(5-bromopentyl)phthalimide. mdpi.com The phthalimide group serves as a masked primary amine. Subsequent removal of the phthalimide, often with hydrazine, reveals the amine, which can then be acylated using a desired carboxylic acid or acyl chloride to furnish the acylamino-pentyl linker. mdpi.com This multi-step sequence allows for the introduction of diverse acyl groups, providing a modular approach to synthesizing a variety of analogues.

Coupling Reactions with Activated Carboxylic Acid Derivatives

The formation of the amide bond, a common feature in analogues of this compound, is frequently accomplished by coupling an amine with a carboxylic acid. To facilitate this reaction, the carboxylic acid must first be "activated". This is a cornerstone of organic synthesis, particularly in peptide and medicinal chemistry. nih.govnih.gov

Activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine. A variety of coupling reagents have been developed for this purpose, often used to generate activated esters or other reactive intermediates in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.gov Other powerful coupling agents include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like COMU. researchgate.netnih.gov For instance, PyBOP in DMF has been effectively used to couple carboxylic acids with O-protected hydroxylamines. nih.gov These methods are generally efficient and compatible with a wide range of functional groups, making them indispensable for complex syntheses. researchgate.net

| Coupling Reagent Class | Specific Example(s) | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Often with HOBt or DMAP as an additive, in aprotic solvents (DCM, DMF) | Widely used, cost-effective |

| Phosphonium Salts | PyBOP, PyAOP | In DMF or NMP with a non-nucleophilic base (DIPEA) | High efficiency, low racemization, suitable for hindered substrates. nih.gov |

| Uronium/Guanidinium Salts | HBTU, HATU, COMU | In DMF or NMP with a base (DIPEA) | Very fast reaction rates, high yields. researchgate.net |

| Sulfonate Esters | TsOBt, o-NosylOXY | Ambient temperature in CH2Cl2 with a base (DIPEA) | Milder conditions, suitable for sterically hindered acids. researchgate.net |

Chemoenzymatic Synthesis of N-Benzyloxy-Pentyl Derivatives

Chemoenzymatic synthesis leverages the high selectivity and mild reaction conditions of biocatalysts to perform challenging chemical transformations. scispace.com While direct enzymatic synthesis of this compound is not widely reported, the principles of enzymatic amide bond formation can be applied to its analogues. Enzymes from the α/β hydrolase fold superfamily, such as esterases and lipases, can catalyze transacylation reactions to form amide bonds. scispace.com

This strategy typically involves reacting an ester (as the acyl donor) with an amine (the acyl acceptor). The enzyme facilitates the formation of an acyl-enzyme intermediate, which then reacts with the amine to release the amide product. This approach avoids the need for stoichiometric activating agents and often proceeds with high chemo- and regioselectivity. For example, a lipase (B570770) could potentially catalyze the condensation of a pentyl ester with O-benzylhydroxylamine. Furthermore, proteases have been employed in the controlled, stepwise synthesis of peptides, demonstrating their utility in forming specific amide linkages. scispace.com This enzymatic approach is particularly valuable when chirality is a factor, as enzymes can provide high enantioselectivity.

| Enzyme Class | Reaction Type | Potential Application in Synthesis |

|---|---|---|

| Lipases / Esterases | Transacylation (Aminolysis of esters) | Condensation of an alkyl pentanoate with O-benzylhydroxylamine. |

| Proteases (e.g., Chymotrypsin, Subtilisin) | Transacylation (Peptide bond formation) | Coupling of an N-protected amino acid with a pentylamine derivative for analogue synthesis. scispace.com |

| ATP-Grasp Ligases | ATP-dependent amide bond formation | Direct condensation of a carboxylic acid and an amine, mimicking natural product biosynthesis. scispace.com |

Strategic Application of Protecting Group Chemistry in Multi-Step Synthesis

In the synthesis of complex molecules with multiple reactive sites, protecting groups are essential tools. jocpr.comuchicago.edu They temporarily mask a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. bham.ac.uk An effective protecting group strategy is critical for achieving high yields and selectivity. jocpr.combham.ac.uk

Benzyl and tert-Butoxycarbonyl (Boc) Protection Schemes

The benzyl (Bn) and tert-butoxycarbonyl (Boc) groups are two of the most widely used protecting groups in organic synthesis, particularly for hydroxyl and amino functions, respectively. ucoz.com

Benzyl (Bn) Group : The benzyl group is commonly used to protect alcohols and hydroxylamines. It is typically introduced under basic conditions via Williamson ether synthesis, using a base like sodium hydride (NaH) and benzyl bromide. organic-chemistry.org For acid-sensitive substrates, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org In the context of this compound, the benzyloxy moiety itself can be considered a benzyl ether of hydroxylamine. A key synthetic precursor, tert-butyl N-(benzyloxy)carbamate, incorporates this feature. mdpi.com

tert-Butoxycarbonyl (Boc) Group : The Boc group is a cornerstone for amine protection due to its stability under a wide range of nucleophilic and basic conditions. ucoz.comnih.gov It is easily installed by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The resulting N-Boc carbamate is stable to many synthetic transformations but can be readily removed when desired. nih.govnih.gov

The use of both Bn and Boc groups in a single synthetic route allows for "orthogonal protection," where one group can be removed selectively without affecting the other, enabling sequential modification of different parts of the molecule. uchicago.edubham.ac.uk

Selective Deprotection Methodologies (e.g., Hydrogenolysis, Acid-Mediated)

The selective removal of protecting groups is as crucial as their installation. The differing chemical labilities of the Bn and Boc groups are the basis of their orthogonal nature.

Hydrogenolysis of Benzyl Groups : The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C). mdpi.comorganic-chemistry.org The reaction is clean, yielding the deprotected alcohol and toluene (B28343) as the only byproduct. organic-chemistry.org For molecules containing other reducible functional groups, such as alkenes or alkynes, transfer hydrogenolysis using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be a milder alternative. organic-chemistry.org

Acid-Mediated Deprotection of Boc Groups : The Boc group is designed to be labile under acidic conditions. nih.gov It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂) or hydrochloric acid (HCl) in dioxane. mdpi.comdtu.dk Milder methods have also been developed, such as using oxalyl chloride in methanol, which can deprotect a variety of N-Boc compounds at room temperature. nih.govrsc.org Additionally, thermal deprotection in a continuous flow system has been shown to selectively remove N-Boc groups, sometimes allowing for differentiation between aryl and alkyl N-Boc groups by controlling the temperature. nih.gov

| Protecting Group | Deprotection Method | Reagents & Conditions | Selectivity & Compatibility |

|---|---|---|---|

| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C, in solvents like EtOH, MeOH, or EtOAc. organic-chemistry.org | Highly selective for Bn ethers and related groups (Cbz). Sensitive to other reducible groups (alkenes, alkynes, nitro groups). |

| Benzyl (Bn) | Oxidative Cleavage | DDQ (for p-methoxybenzyl ethers); Nitroxyl radical/PIFA. organic-chemistry.org | Useful when hydrogenation is not feasible. Conditions are orthogonal to acid/base labile groups. |

| tert-Butoxycarbonyl (Boc) | Acidolysis (Strong Acid) | TFA in CH₂Cl₂; 4M HCl in Dioxane. mdpi.com | Very common and efficient. Not compatible with other acid-sensitive groups (e.g., t-butyl esters, some acetals). |

| tert-Butoxycarbonyl (Boc) | Acidolysis (Mild Acid) | Oxalyl chloride in MeOH. nih.govrsc.org | Mild, room temperature conditions. High yields and good functional group tolerance. nih.gov |

| tert-Butoxycarbonyl (Boc) | Thermal Deprotection | Heating in a solvent (e.g., MeOH, TFE) in continuous flow. nih.gov | Acid-free conditions. Can allow for selective deprotection based on substrate structure by tuning temperature. nih.gov |

Regioselectivity and Diastereoselectivity in Synthetic Routes

When synthesizing more complex analogues of this compound that contain multiple reactive sites or stereocenters, controlling the regioselectivity and stereoselectivity of the reactions is paramount.

Control of Stereochemistry in Chiral Amine Synthesis

The synthesis of chiral, non-racemic amines is of high importance in medicinal and materials chemistry. osi.lvnih.gov Although this compound itself is achiral, its analogues can possess stereocenters. The control of stereochemistry in these syntheses can be achieved through several key strategies. orchid-chem.com

One of the most effective methods involves the use of chiral auxiliaries . The Ellman N-tert-butanesulfinyl auxiliary is a prominent example, enabling the diastereoselective synthesis of a wide range of chiral amines. osi.lv In this approach, the chiral auxiliary is attached to the nitrogen atom, directing the stereochemical outcome of a subsequent nucleophilic addition or reduction step. The auxiliary is then cleaved to reveal the chiral amine product.

Asymmetric catalysis is another powerful tool that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. orchid-chem.com This can involve transition metal complexes with chiral ligands or metal-free organocatalysts. acs.org For instance, the enantioselective hydroamination of an alkene could be used to install a chiral amine functionality. nih.gov Biocatalytic methods, employing engineered enzymes such as transaminases or amine dehydrogenases, offer exceptional stereoselectivity under mild, sustainable conditions and are increasingly used for chiral amine synthesis. nih.gov

The choice of strategy often depends on the specific target molecule and the desired stereoisomer.

| Strategy | Description | Example | Ref |

| Chiral Auxiliary | A removable chiral group directs the stereochemical outcome of a reaction. | Ellman's N-tert-butanesulfinamide for diastereoselective reduction of ketimines. | osi.lv |

| Asymmetric Catalysis | A chiral catalyst (metal-based or organic) selectively produces one enantiomer over another. | Copper-hydride catalyzed reductive relay hydroamination for amines with remote stereocenters. | nih.gov |

| Biocatalysis | Engineered enzymes provide high stereoselectivity for amine synthesis. | Transaminases catalyze the transfer of an amine group to a prochiral ketone. | nih.gov |

Influence of Reaction Conditions on Product Distribution

The distribution of products in amine synthesis is highly sensitive to reaction conditions. A classic challenge in amine synthesis via alkylation of ammonia (B1221849) or a primary amine is over-alkylation. openstax.org Because the product amine is also nucleophilic, it can compete with the starting material for the alkylating agent, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts. openstax.orglibretexts.org

Several factors can be manipulated to control this product distribution:

Stoichiometry : Using a large excess of the amine nucleophile relative to the alkyl halide can favor mono-alkylation by increasing the probability that the alkyl halide will react with the starting amine rather than the product. openstax.org

Temperature : Higher temperatures can sometimes favor the formation of thermodynamically more stable products or increase the rate of side reactions. For instance, in nitroxide-mediated polymerization, which involves N-alkoxyamines, temperatures are typically elevated (100–130 °C) to achieve a reasonable reaction rate. chimia.ch

Catalyst and Ligand Choice : In transition metal-catalyzed reactions, the nature of the catalyst and its associated ligands can profoundly influence both reactivity and selectivity. The steric and electronic properties of the ligand can tune the catalyst's environment to favor a specific reaction pathway or product. acs.org

Solvent : The polarity and coordinating ability of the solvent can affect the solubility of reactants and catalysts, stabilize transition states, and influence the reaction pathway, thereby altering the product distribution. nih.gov

For example, in the synthesis of N-alkoxyamines, side products such as the corresponding hydroxylamine can be formed. chimia.ch Careful optimization of reaction parameters—including temperature, pressure, solvent, and the specific catalyst system—is crucial for maximizing the yield of the desired product, this compound, while minimizing the formation of byproducts. researchgate.net

Chemical Reactivity and Transformation Studies of Benzyloxy Pentyl Amine

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of (Benzyloxy)(pentyl)amine governs its nucleophilic and basic properties, enabling a variety of reactions at the amine functionality.

Amidation and Carbamate (B1207046) Formation

The secondary amine of this compound can readily undergo acylation reactions with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form N,N-disubstituted amides. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This transformation, known as amidation, is a common method for forming amide bonds. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com For instance, the reaction with acetyl chloride would yield N-(benzyloxy)-N-pentylacetamide.

Similarly, reaction with chloroformates or other carbamoylating agents results in the formation of carbamates. mdpi.com These reactions are crucial in the synthesis of various organic compounds and are often used to introduce protecting groups or to build more complex molecular architectures. The stability of the resulting carbamates can be influenced by the nature of the substituents. mdpi.com

Table 1: Representative Amidation and Carbamate Formation Reactions

| Reactant | Reagent | Product Type | General Conditions |

| This compound | Acyl Chloride (e.g., Acetyl chloride) | N,N-disubstituted Amide | Aprotic solvent, often with a non-nucleophilic base |

| This compound | Acid Anhydride (B1165640) (e.g., Acetic anhydride) | N,N-disubstituted Amide | Can be run neat or in a solvent, sometimes with a catalyst |

| This compound | Chloroformate (e.g., Ethyl chloroformate) | Carbamate | Aprotic solvent, with a base to neutralize HCl |

Formation of Imine and Enamine Intermediates

As a secondary amine, this compound can react with aldehydes and ketones to form enamines. masterorganicchemistry.comunizin.orglibretexts.org This reaction typically requires acid catalysis and involves the initial formation of a carbinolamine intermediate, which then dehydrates. unizin.orgopenstax.org Because the amine is secondary, it cannot form a stable imine (which requires a proton on the nitrogen to be lost in the final step). Instead, a proton is lost from an adjacent carbon atom, leading to the formation of a C=C double bond, characteristic of an enamine. masterorganicchemistry.comunizin.org

Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon, allowing them to participate in reactions such as alkylation and acylation. masterorganicchemistry.com The formation of enamines is a reversible process, and they can be hydrolyzed back to the parent carbonyl compound and the secondary amine under aqueous acidic conditions. masterorganicchemistry.com

Acid-Base Interactions and Salt Formation

The presence of the lone pair on the nitrogen atom imparts basic properties to this compound. vvc.edustudymind.co.uk It can react with various acids to form the corresponding ammonium (B1175870) salts. studymind.co.ukalfa-chemistry.com For instance, reaction with a strong acid like hydrochloric acid (HCl) will produce (benzyloxy)(pentyl)ammonium chloride. youtube.com This salt formation significantly increases the water solubility of the amine, a property often exploited in pharmaceutical applications to improve the bioavailability of drug molecules. alfa-chemistry.comyoutube.com The basicity of this compound is influenced by the electronic effects of its substituents. The pentyl group is electron-donating, which tends to increase basicity, while the benzyloxy group may have a more complex influence.

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group is a common protecting group for alcohols and, in this case, the hydroxylamine (B1172632) nitrogen. Its cleavage is a key transformation, often employed in the final stages of a synthetic sequence.

Hydrogenolytic Cleavage and Regeneration of Hydroxyl Groups

The most common method for cleaving a benzyloxy group is through catalytic hydrogenolysis. chemicalforums.comorganic-chemistry.org This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). chemicalforums.comresearchgate.net The reaction results in the cleavage of the benzyl-oxygen bond to regenerate the hydroxylamine and produce toluene (B28343) as a byproduct. wikipedia.org

This deprotection method is widely used due to its mild conditions and high efficiency. weebly.com The choice of solvent can influence the reaction rate. chemicalforums.com It is a crucial step in syntheses where the hydroxylamine functionality needs to be unmasked after other chemical transformations have been performed on the molecule.

Table 2: Conditions for Hydrogenolytic Cleavage of Benzyloxy Group

| Reagents | Catalyst | Solvent | Product | Byproduct |

| H₂ | Pd/C | Ethanol, Methanol (B129727), Ethyl acetate (B1210297), or Acetic acid | N-pentylhydroxylamine | Toluene |

Stability and Reactivity of the Benzyloxy Protecting Group under Diverse Conditions

The benzyloxy group is a robust protecting group, stable under a wide range of reaction conditions, which contributes to its utility in multi-step synthesis. weebly.comuwindsor.ca It is generally stable to:

Basic conditions: It is resistant to hydrolysis under basic conditions. uwindsor.ca

Many oxidizing and reducing agents: It can withstand many common redox reagents, although some strong oxidizing agents can affect the benzyl (B1604629) group. uwindsor.ca

Nucleophiles: It is generally unreactive towards nucleophilic attack. uwindsor.ca

However, besides hydrogenolysis, the benzyloxy group can be cleaved under other specific conditions:

Strong acids: Very strong acids can lead to cleavage, although it is generally more stable to acidic conditions than other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. uwindsor.ca

Dissolving metal reduction: Conditions such as sodium in liquid ammonia (B1221849) can also effect its removal. uwindsor.ca

The stability of the benzyloxy group allows for selective manipulation of other functional groups within the molecule, such as the amine functionality of this compound, without disturbing the protected hydroxylamine. pressbooks.pub

Reactivity of the Pentyl Alkyl Chain

The pentyl group, a five-carbon alkyl chain (-C₅H₁₁), is a significant structural feature of this compound, influencing its physical properties and offering sites for chemical modification. wikipedia.org While generally less reactive than the N-O bond of the benzyloxyamine moiety, the pentyl chain can undergo a variety of transformations under specific reaction conditions. These modifications allow for the synthesis of diverse derivatives with tailored properties.

Oxidative and Reductive Modifications

The saturated pentyl chain is relatively resistant to oxidation under mild conditions. However, more forceful reagents or specific catalytic systems can effect its transformation.

Oxidative Reactions:

Potentially, strong oxidizing agents could lead to the cleavage of C-C bonds or the introduction of oxygen-containing functional groups at various positions along the chain, though this often lacks selectivity and can lead to complex product mixtures. More controlled oxidations can be envisioned at a terminal methyl group or a methylene (B1212753) group if activated. For instance, certain enzymatic or biomimetic systems could hydroxylate the chain at a specific position. While direct experimental data on this compound is limited, analogous oxidations of long-chain alkanes suggest that such transformations are feasible, albeit often challenging in terms of regioselectivity.

Reductive Reactions:

As a saturated alkyl chain, the pentyl group is inert to most reducing agents. Reductive transformations would typically only be relevant if an unsaturated or functionalized pentyl chain were present. For example, if a double bond were introduced into the pentyl moiety, it could be readily reduced by catalytic hydrogenation (e.g., H₂/Pd/C). alagappauniversity.ac.in This type of reaction is a common strategy in organic synthesis to produce saturated alkyl chains from their unsaturated precursors. solubilityofthings.com

A summary of potential oxidative and reductive modifications is presented in Table 1.

| Modification Type | Reagent/Condition | Potential Product | Remarks |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Carboxylic acids, ketones (via C-C cleavage) | Generally non-selective, may degrade the molecule |

| Oxidation (Catalytic) | Specific Catalysts (e.g., P450 mimics) | Hydroxylated pentyl chain | Potentially more selective |

| Reduction | H₂/Pd/C | Pentyl group (from an unsaturated precursor) | Applicable if unsaturation is present in the chain |

This table presents potential reactions based on general principles of organic chemistry, as direct experimental data for this compound is not extensively documented.

Functional Group Interconversions on the Pentyl Moiety

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.comwikipedia.org While the pentyl chain itself is a non-polar alkyl group, it can be functionalized to introduce reactive handles for further chemical synthesis.

A common strategy would involve initial free-radical halogenation (e.g., using N-bromosuccinimide with light initiation) to introduce a halogen atom onto the pentyl chain. This newly introduced halide can then serve as a leaving group for a variety of nucleophilic substitution reactions. For example, reaction with cyanide would yield a nitrile, which could be further hydrolyzed to a carboxylic acid or reduced to an amine. Alternatively, reaction with azide (B81097) followed by reduction provides a route to introduce an additional amino group. vanderbilt.edu

| Starting Material | Reagent | Intermediate/Product | Reaction Type |

| Halogenated pentyl chain | KCN | Pentyl nitrile | Nucleophilic Substitution |

| Pentyl nitrile | H₃O⁺ | Pentyl carboxylic acid | Hydrolysis |

| Pentyl nitrile | LiAlH₄ | Pentyl amine | Reduction |

| Halogenated pentyl chain | NaN₃ | Pentyl azide | Nucleophilic Substitution |

| Pentyl azide | H₂/Pd/C | Pentyl amine | Reduction |

This table illustrates hypothetical synthetic pathways on the pentyl chain, based on established organic transformations.

Reactions with Soft Lewis Acids and Metal Ions

While the primary amine nitrogen is a hard base, interactions with borderline or soft Lewis acids can occur. wikipedia.org The soft Lewis acidity of certain metal ions, such as Pb²⁺, has been shown to induce reactivity in amine-containing molecules. rsc.org For example, the coordination of an amine to a soft metal ion can increase the acidity of the N-H protons, facilitating deprotonation and subsequent reactions.

In the context of this compound, the nitrogen atom is the most likely site of interaction with metal ions. The lone pair on the nitrogen can form a coordinate bond with a metal center. chemguide.co.uk This interaction is fundamental to the formation of metal complexes. For instance, amines are known to react with copper(II) ions to form coordination complexes, often resulting in a characteristic deep blue solution. chemguide.co.uk

The interaction with soft metal ions could also play a role in catalytic processes. For example, palladium-catalyzed reactions are common in organic synthesis and often involve the coordination of an amine to the palladium center. While specific studies on this compound are not prevalent, the general principles of amine-metal interactions suggest that it could act as a ligand in various metal-catalyzed transformations.

Table 3 provides a qualitative overview of the expected interactions based on HSAB theory.

| Lewis Acid Type | Example | Expected Interaction with this compound |

| Hard Acid | H⁺, Na⁺ | Strong interaction with the hard nitrogen and oxygen bases |

| Borderline Acid | Fe²⁺, Co²⁺, Pb²⁺ | Moderate interaction, potential for induced reactivity |

| Soft Acid | Cu⁺, Ag⁺, Pd²⁺ | Weaker interaction, but important for catalysis |

This table provides a general guide to the potential interactions of this compound with different classes of Lewis acids.

Applications in Advanced Organic Synthesis and Material Science Research

(Benzyloxy)(pentyl)amine as a Synthetic Intermediate for Complex Molecules

The (benzyloxy)amino moiety is a crucial synthon for constructing larger, functional molecules. The benzyl (B1604629) group serves as a convenient protecting group for the hydroxylamine (B1172632), which can be readily removed in later synthetic stages to reveal the reactive hydroxamic acid or amine functionality.

Siderophores are low-molecular-weight chelators with a high affinity for ferric iron (Fe(III)), produced by microorganisms to sequester this essential nutrient. uzh.ch Analogs of natural siderophores are of significant interest for therapeutic applications, including iron overload disorders and novel antibiotic delivery systems. Functionalized derivatives of this compound are key intermediates in the total synthesis of linear trihydroxamate siderophores like Danoxamine and Desferrioxamine B (DFO). acs.orgnih.govgoogle.com

In the total synthesis of Danoxamine, a component of the "Trojan Horse" antibiotic Salmycin, a key building block is N-(5-benzyloxypentyl)-O-benzylhydroxylamine. acs.orgacs.orgfigshare.com This molecule, a derivative of this compound, is coupled with other components, such as N-(benzyloxy)-1,5-pentanediamine, using succinoyl linkers to assemble the protected siderophore backbone. acs.orgnih.gov Subsequent deprotection of the benzyl groups yields the final natural product. acs.orgacs.org

Similarly, modular and efficient syntheses of Desferrioxamine B (DFO) and its analogs rely on intermediates derived from the (benzyloxy)amino pentyl scaffold. acs.org For instance, the intermediate tert-butyl (5-((benzyloxy)amino)pentyl)carbamate serves as a foundational unit. uzh.chacs.org This compound can be selectively acylated with succinic anhydride (B1165640) to produce 4-((Benzyloxy)(5-((tert-butoxycarbonyl)amino)pentyl)amino)-4-oxobutanoic acid, a crucial component for the stepwise assembly of the DFO chain. acs.org This modular approach allows for the creation of various DFO analogs by modifying different parts of the molecule. acs.org

Table 1: Key (Benzyloxy)amine Intermediates in Siderophore Synthesis

| Intermediate Compound | Role in Synthesis | Target Siderophore Analog | Citations |

|---|---|---|---|

| N-(5-benzyloxypentyl)-O-benzylhydroxylamine | Core building block for hydroxamate formation | Danoxamine | acs.orgnih.govacs.org |

| tert-Butyl (5-((benzyloxy)amino)pentyl)carbamate | Protected amino-pentyl hydroxamate unit | Desferrioxamine B | uzh.chacs.org |

| 4-((Benzyloxy)(5-((tert-butoxycarbonyl)amino)pentyl)amino)-4-oxobutanoic acid | Acylated intermediate for chain extension | Desferrioxamine B | acs.org |

The (benzyloxy)amino group is a valuable functional handle for the construction of various nitrogen-containing heterocyclic compounds. While direct use of this compound in quinoline (B57606) synthesis is not widely documented, derivatives containing the core (benzyloxy)amino functionality are instrumental in creating complex heterocyclic systems.

A notable example is the stereoselective synthesis of advanced heterocyclic structures. In the preparation of precursors for novel β-lactamase inhibitors, the chiral intermediate benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate is utilized. google.com This demonstrates the incorporation of the (benzyloxy)amino moiety into a piperidine (B6355638) ring, a common scaffold in pharmaceuticals. The synthesis proceeds with high stereochemical control, highlighting the utility of such building blocks in constructing complex, three-dimensional molecules. google.com Further transformations of these intermediates lead to the formation of bicyclic heterocyclic systems. google.com

Additionally, research into fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, has employed benzyloxy groups attached to the aromatic backbone of precursors to enhance synthetic accessibility and modulate the properties of the final compounds. nih.gov The synthesis of other heterocyclic precursors, like 4-((Benzyloxy)(pentyl)amino)-5-phenylcyclopent-2-en-1-one, further illustrates the role of this chemical family in accessing diverse cyclic structures. escholarship.org

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The linear siderophores discussed previously, such as Danoxamine, can be considered a class of peptidomimetics where the peptide bonds are replaced by hydroxamate linkages. dntb.gov.ua The building blocks derived from this compound, therefore, function as non-proteinogenic amino acid surrogates in the assembly of these molecules.

The stepwise synthesis of Desferrioxamine B analogs clearly illustrates this role. The coupling of 4-((benzyloxy)(5-((tert-butoxycarbonyl)amino)pentyl)amino)-4-oxobutanoic acid with another amine-containing fragment, such as N-(5-Aminopentyl)-N-(benzyloxy)acetamide, mimics the formation of a dipeptide unit. acs.org This strategy allows for the controlled, modular construction of peptide-like chains with embedded iron-chelating functionalities.

Contributions to Chiral Synthesis and Stereoselective Transformations

The incorporation of the (benzyloxy)amino group into chiral molecules plays a significant role in stereoselective synthesis. The use of enantiomerically pure building blocks containing this moiety allows for the transfer of chirality and the construction of complex targets with defined stereochemistry.

A prime example is the synthesis of chiral piperidine derivatives, which are precursors to potent antibiotics. The synthesis starting from benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ensures that the stereocenters of the piperidine ring are set early in the process. google.com This chiral precursor is then carried through a series of reactions, including carbonylation and cyclization, to yield complex bicyclic structures, such as trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo acs.orgnih.govmdpi.comoctane-2-carboxamide, while retaining the initial stereochemical integrity. google.com This approach is fundamental in medicinal chemistry, where the specific stereoisomer of a drug is often responsible for its therapeutic activity.

Design and Synthesis of Functional Linkers and Conjugates

The (benzyloxy)amino pentyl structure is an ideal scaffold for creating functional linkers used in bioconjugation and the assembly of complex chelators. axispharm.com These linkers can connect different molecular entities, such as a targeting moiety and a payload (e.g., a drug or imaging agent).

Research has demonstrated the synthesis of specialized linkers that incorporate both a (benzyloxy)amino group and another reactive handle. For example, tert-butyl benzyloxy(5-iodopentyl)carbamate has been used to alkylate 3-benzyloxy-pyridin-2(1H)-one, creating a bifunctional linker that tethers a hydroxypyridinone (HOPO) chelating unit. nih.gov This results in the formation of tert-Butyl Benzyloxy(5-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)pentyl)carbamate. nih.gov This linker is particularly valuable as subsequent deprotection and coupling can generate mixed-ligand chelators, combining both HOPO and hydroxamate binding sites within a single molecule. nih.gov

The concept of using siderophores as "Trojan Horse" delivery systems for antibiotics relies on such conjugation strategies. dntb.gov.ua The linear backbone of Danoxamine, constructed from (benzyloxy)amine derivatives, acts as a linker to carry a drug molecule into a bacterial cell via the siderophore uptake pathway. acs.orgumn.edu

Exploration in Liquid Crystal Research (related to benzyloxy chain length derivatives)

While this compound itself is not a liquid crystal, the benzyloxy group is a prominent feature in the design of liquid crystalline materials. mdpi.comresearchgate.net In many calamitic (rod-like) liquid crystals, a terminal benzyloxy group provides the necessary molecular rigidity and polarity to promote the formation of mesophases. mdpi.comenvironmentaljournals.org

Studies on homologous series of Schiff base liquid crystals, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, have systematically investigated the effect of chain length on liquid crystal behavior. dntb.gov.uamdpi.comnih.gov In these systems, a benzyloxy group is fixed at one end of the molecule while the length of an alkyloxy chain at the other end is varied. Research has shown that these structural modifications have a profound impact on the type and stability of the observed mesophases. For example, increasing the alkyl chain length can influence the transition temperatures and promote the formation of more ordered phases, such as the smectic A (SmA) phase over the nematic (N) phase. mdpi.combohrium.com

Theoretical calculations using Density Functional Theory (DFT) have complemented these experimental findings, revealing that the length of the terminal alkyl chain influences thermodynamic parameters and molecular reactivity, which in turn dictates the mesomorphic properties. mdpi.comresearchgate.netnih.gov

Table 2: Influence of Terminal Chain Length on Mesophase Behavior in Benzyloxy-Containing Liquid Crystals

| Compound Series | Variable Chain | Key Findings | Citations |

|---|---|---|---|

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Alkyloxy chain (C6, C8, C16) | All homologs exhibit a smectic A (SmA) phase. Increased chain length leads to greater thermal stability of the mesophase. | mdpi.comnih.gov |

| (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines | Alkyloxy chain (C1-C6) | Compounds with C1-C5 chains show both nematic (N) and smectic C (SmC) phases. The C6 derivative shows only the SmC phase. | edu.krd |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in (Benzyloxy)(pentyl)amine can be determined.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and pentyl groups. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a multiplet. The two benzylic protons (O-CH₂-Ph) would likely resonate as a singlet around δ 4.5-5.0 ppm.

The protons of the pentyl chain will show characteristic aliphatic signals. The two protons on the carbon adjacent to the nitrogen atom (N-CH₂) are expected to appear as a triplet at approximately δ 2.6-2.8 ppm. The subsequent methylene (B1212753) groups of the pentyl chain would resonate at progressively higher fields (lower ppm values), with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The N-H proton of the secondary amine is expected to produce a broad singlet, the chemical shift of which can be variable and influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic (O-CH₂) | 4.5 - 5.0 | Singlet | 2H |

| N-CH₂ (pentyl) | 2.6 - 2.8 | Triplet | 2H |

| N-CH₂-CH₂ (pentyl) | 1.5 - 1.7 | Multiplet | 2H |

| CH₂-CH₂-CH₃ (pentyl) | 1.2 - 1.4 | Multiplet | 4H |

| CH₃ (pentyl) | 0.9 | Triplet | 3H |

| N-H | Variable | Broad Singlet | 1H |

¹³C NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of this compound. The aromatic carbons of the benzyl group are predicted to resonate in the δ 125-140 ppm region. The benzylic carbon (O-CH₂) is expected around δ 70-75 ppm. The carbons of the pentyl chain will appear in the aliphatic region, with the carbon alpha to the nitrogen (N-CH₂) resonating at approximately δ 40-50 ppm. The other pentyl carbons will appear at higher fields.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (quaternary) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| Benzylic (O-CH₂) | 70 - 75 |

| N-CH₂ (pentyl) | 40 - 50 |

| N-CH₂-CH₂ (pentyl) | 28 - 35 |

| CH₂-CH₂-CH₃ (pentyl) | 20 - 30 |

| CH₃ (pentyl) | 10 - 15 |

Advanced NMR Techniques for Conformational Analysis (e.g., NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is an advanced 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. acs.org This is particularly useful for determining the three-dimensional structure and preferred conformation of a molecule in solution. prepchem.com

For this compound, a NOESY spectrum would be expected to show cross-peaks between the benzylic protons (O-CH₂) and the ortho-protons of the phenyl ring. Furthermore, spatial proximity between the benzylic protons and the protons on the carbon alpha to the nitrogen of the pentyl group (N-CH₂) could be observed, providing insights into the conformational arrangement around the N-O bond. Correlations between the N-H proton and adjacent protons on the pentyl chain would also be anticipated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. nih.gov For this compound, the IR spectrum would be expected to display several key absorption bands.

A characteristic N-H stretching vibration for a secondary amine is anticipated as a single, weak to medium band in the region of 3300-3500 cm⁻¹. nih.govnist.gov The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl group would be observed just below 3000 cm⁻¹. A strong absorption due to the C-O single bond stretch of the ether linkage is expected in the range of 1000-1300 cm⁻¹. mdpi.comgoogle.com Additionally, C-N stretching of the aliphatic amine is typically observed in the 1000-1250 cm⁻¹ region. nist.govmcmaster.ca

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium to Weak |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov For this compound (C₁₂H₁₉NO), the molecular weight is 193.29 g/mol . The molecular ion peak [M]⁺ would be expected at m/z 193.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A prominent fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This could lead to the loss of a butyl radical (•C₄H₉) to form a fragment at m/z 136. Another common fragmentation for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 193 | [M]⁺ (Molecular Ion) |

| 136 | [M - C₄H₉]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity.

Flash Column Chromatography: This is a common method for the purification of organic compounds. For a secondary amine like this compound, silica (B1680970) gel can be used as the stationary phase. However, due to the basic nature of the amine, which can lead to peak tailing and potential degradation on acidic silica, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system (e.g., hexane/ethyl acetate).

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for both purification (preparative HPLC) and purity analysis (analytical HPLC). A reversed-phase C18 column is commonly employed. For basic compounds like amines, the mobile phase is often buffered or modified to ensure good peak shape. For instance, adding a small amount of an acid like trifluoroacetic acid (TFA) or a base like triethylamine to the mobile phase (e.g., acetonitrile (B52724)/water) can improve chromatographic performance. In some cases, pre-column derivatization is used to enhance the detectability of amines that lack a strong chromophore. prepchem.com

Gas Chromatography (GC): GC can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. Due to the polarity and basicity of amines, which can cause peak tailing, specialized columns that are deactivated to minimize interactions with basic analytes are often required. Derivatization to less polar derivatives can also improve GC analysis.

Flash Column Chromatography

Flash column chromatography is a fundamental purification technique used extensively in synthetic organic chemistry to separate components of a mixture. For this compound and related structures, this method is crucial for isolating the target compound from unreacted starting materials and reaction byproducts.

Detailed Research Findings: The standard stationary phase for this process is silica gel, a polar adsorbent. umich.edu The separation is achieved by eluting the crude product through the silica with a solvent system of increasing polarity. Common mobile phases include gradients of ethyl acetate (B1210297) (EtOAc) in a non-polar solvent like hexanes or pentane (B18724). rsc.orgacs.org

A common challenge in the chromatography of amines is their basicity, which can lead to undesirable interactions with the acidic surface of the silica gel, resulting in poor separation and "streaking" or tailing of the compound's band. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N), is often added to the eluent. rsc.org An alternative approach involves pre-treating the silica gel with triethylamine before packing the column. rsc.org

In the synthesis of complex molecules incorporating the (benzyloxy)amino)pentyl moiety, automated flash chromatography systems are frequently used. For instance, in the multi-step synthesis of a Desferrioxamine B analogue, a protected hydroxamic acid intermediate was purified using an autoflash column chromatography system (Biotage) with a gradient program running from 35% to 65% ethyl acetate in hexanes. acs.orgacs.org The purification of other related amines has been reported using similar systems with pentane/EtOAc gradients. rsc.org

Table 1: Flash Column Chromatography Conditions for (Benzyloxy)amine Derivatives

| Compound Type | Stationary Phase | Eluent System | Modifier | Reference |

|---|---|---|---|---|

| General Amines | Silica Gel | Pentane / Ethyl Acetate (gradient) | ~0.5 mol% Triethylamine (Et3N) | rsc.org |

| Protected Hydroxamic Acid | Silica Gel (Biotage Autoflash) | Hexanes / Ethyl Acetate (35-65% gradient) | None specified | acs.orgacs.org |

| 4-((Benzyloxy)(pentyl)amino)-5-phenylcyclopent-2-enone | Silica Gel | Not specified | Not specified | escholarship.orgrsc.org |

| N-Benzylamines | Silica Gel | Hexane / Ethyl Acetate (50% EtOAc) | None specified | rsc.org |

Reverse-Phase Chromatography

Reverse-phase chromatography, particularly high-performance liquid chromatography (RP-HPLC), is a powerful analytical tool for assessing the purity of and purifying compounds like this compound. It is especially effective for separating mixtures of polar compounds. This technique utilizes a non-polar stationary phase (commonly C18-functionalized silica) and a polar mobile phase.

Detailed Research Findings: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (MeCN) or methanol (B129727). rsc.org A modifier such as trifluoroacetic acid (TFA) is often added at a low concentration (e.g., 0.1%) to the mobile phase. The TFA protonates basic analytes and silanol (B1196071) groups on the stationary phase, which improves peak shape and resolution. rsc.org

Research involving the synthesis of siderophore components provides a concrete example of this technique's application. The deprotected derivative, N-(5-Aminopentyl)-N-(benzyloxy)acetamide, was purified using a reverse-phase autoflash column chromatography system. acs.orgacs.org The purification was achieved using a gradient of Milli-Q water and acetonitrile on a C18 cartridge, yielding the product as a colorless oil. acs.orgacs.org

Further demonstrating the utility of this method, studies on milk oligosaccharides have shown that N-methyl-O-benzylhydroxylamine (a related compound) can be used as a derivatizing agent to facilitate separation. The resulting derivatives of two isomeric trisaccharides were easily separated by RP-HPLC, a task that is challenging with the underivatized sugars. nih.gov This highlights the effectiveness of reverse-phase chromatography in separating structurally similar compounds containing the benzyloxyamine group. nih.gov

Table 2: Reverse-Phase Chromatography Conditions for (Benzyloxy)amine Derivatives

| Compound | Technique | Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|---|

| N-(5-Aminopentyl)-N-(benzyloxy)acetamide | Autoflash Column Chromatography | C18 (Biotage Sfär) | Milli-Q H₂O / Acetonitrile (gradient) | acs.orgacs.org |

| Oxime derivative of a ketone | Preparative RP-HPLC | C18 | H₂O / Acetonitrile + 0.1% TFA (gradient) | rsc.org |

| N-methyl-O-benzylhydroxylamine derivatives of sialyllactose | RP-HPLC | C18 | Not specified | nih.gov |

Crystallography for Solid-State Structure Determination (if applicable)

While chromatographic and spectroscopic methods provide invaluable information about a compound's composition and connectivity, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

A comprehensive search of the scientific literature and crystallographic databases indicates that a crystal structure for the specific compound this compound has not been reported. This is not uncommon for relatively simple, non-rigid molecules that often exist as oils at ambient temperatures, as their purification to the high degree required and the subsequent growth of a single, high-quality crystal can be exceptionally challenging. rsc.org

However, the technique of X-ray crystallography has been successfully applied to more complex or rigid molecules that contain the benzyloxyamine structural motif. For example, in a study on self-assembling amphiphiles, X-ray crystallographic analysis of parent amines and their sulfoxide (B87167) analogues provided crucial insights into the formation of hydrogen-bonded dimers, which were identified as the primary units for vesicle formation. nih.gov Other research has detailed the crystal structures of various compounds containing benzyloxy groups, confirming their molecular geometry and intermolecular interactions in the solid state. researchgate.net

Therefore, while a crystal structure for this compound itself is not currently available, crystallography remains a vital potential tool for the characterization of any future crystalline derivatives, salts, or co-crystals of this compound.

Computational and Theoretical Investigations of Benzyloxy Pentyl Amine

Conformational Analysis and Energy Minimization Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like (benzyloxy)(pentyl)amine, which dictates its physical and chemical properties. Energy minimization studies aim to find the most stable arrangement of atoms, corresponding to the global minimum on the potential energy surface. slideshare.net

Molecular Mechanics (MM) methods are employed to efficiently explore the vast conformational space of this compound. forth.gr These methods use classical force fields, such as AMBER or MMFF94, to calculate the potential energy of a molecule as a function of its atomic coordinates. forth.grresearchgate.netuns.ac.id By systematically rotating the rotatable bonds—primarily the C-C bonds in the pentyl chain, the C-N bond, the N-O bond, and the O-CH2 bond—a large number of possible conformations can be generated.

Monte Carlo (MC) simulations are then utilized to sample these conformations. abo.fidiva-portal.org In a typical MC simulation, a random conformational change is made, and the energy of the new conformation is calculated. abo.fi This new conformation is accepted or rejected based on the Metropolis criterion, which allows for the system to overcome small energy barriers and explore a wider range of the conformational space, preventing it from getting trapped in a local minimum. diva-portal.org This combined MM and MC approach is effective for identifying a set of low-energy conformers. acs.orgmdpi.com

Table 1: Representative Torsional Angles and Relative Energies of Plausible this compound Conformers (Hypothetical Data)

| Conformer | Torsion Angle 1 (C1-C2-C3-C4) (°) | Torsion Angle 2 (C4-C5-N-O) (°) | Torsion Angle 3 (C5-N-O-CH2) (°) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 180 (anti) | 180 (anti) | 0.00 |

| B | 60 (gauche) | 180 (anti) | 180 (anti) | 0.95 |

| C | 180 (anti) | 60 (gauche) | 180 (anti) | 1.20 |

| D | 180 (anti) | 180 (anti) | 60 (gauche) | 2.50 |

| E | 60 (gauche) | 60 (gauche) | 180 (anti) | 2.15 |

| F | -60 (gauche) | 180 (anti) | 60 (gauche) | 3.50 |

This table presents hypothetical data illustrating the type of results obtained from MM and Monte Carlo simulations. The relative energies are calculated with respect to the lowest energy conformer found.

While MM methods are fast, quantum chemical calculations provide more accurate energies for the low-energy conformers identified through MM and MC simulations. arxiv.orgresearchgate.net Methods like Density Functional Theory (DFT) are commonly used for this purpose. banglajol.inforesearchgate.net The geometries of the most promising conformers from the initial screening are re-optimized at a higher level of theory, such as B3LYP/6-31G(d), to obtain more reliable structures and relative energies. researchgate.net This two-step approach ensures both a broad exploration of the conformational landscape and an accurate determination of the preferred conformations.

Electronic Structure and Reactivity Predictions using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. aps.org By solving the Kohn-Sham equations, DFT can provide insights into the distribution of electrons and predict the molecule's reactivity. aps.org For this compound, DFT calculations can elucidate the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. banglajol.inforesearchgate.net

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). For this compound, the MEP would likely show a high electron density around the nitrogen and oxygen atoms, suggesting these are the primary sites for electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated with DFT

| Parameter | Energy (eV) |

| HOMO | -8.50 |

| LUMO | 1.20 |

| HOMO-LUMO Gap | 9.70 |

This table contains hypothetical data representative of what would be obtained from DFT calculations on this compound.

Molecular Modeling for Understanding Intermolecular Interactions

Molecular modeling can be used to understand how this compound molecules interact with each other and with other molecules in a given environment. rsc.org The primary intermolecular forces at play are van der Waals interactions, particularly London dispersion forces due to the nonpolar pentyl chain and benzyl (B1604629) group. beilstein-journals.org Dipole-dipole interactions are also expected due to the polar C-N and N-O bonds.

The potential for weak hydrogen bonding exists, where the nitrogen or oxygen atoms could act as hydrogen bond acceptors. mdpi.com Computational methods can be used to calculate the interaction energies between molecular pairs or within larger molecular clusters, providing a quantitative measure of the strength of these interactions. mdpi.comresearchgate.net Understanding these interactions is key to predicting the bulk properties of the substance, such as its boiling point and solubility.

Table 3: Potential Intermolecular Interactions in this compound (Conceptual)

| Interaction Type | Description | Estimated Strength (kcal/mol) |

| Van der Waals Forces | Dominant interaction due to the large nonpolar surface area of the pentyl and benzyl groups. | 1-5 |

| Dipole-Dipole Interactions | Arise from the permanent dipoles of the C-N and N-O bonds. | 0.5-2 |

| Weak Hydrogen Bonding | Potential for the nitrogen or oxygen to act as a hydrogen bond acceptor with suitable donor molecules. | < 1 |

This table provides a conceptual overview of the expected intermolecular interactions and their generally accepted strengths.

In Silico Prediction of Chemical Behavior and Reaction Pathways

In silico methods are invaluable for predicting the chemical behavior and potential reaction pathways of a molecule without the need for laboratory experiments. lhasalimited.org For this compound, several reaction types can be computationally investigated. The functional groups present—a secondary amine and an ether-like benzyloxy group—are the primary determinants of its reactivity. wikipedia.orgwikipedia.org

Potential reaction pathways that can be modeled include:

N-dealkylation or N-debenzylation: Cleavage of the N-pentyl or N-benzyl bond, which is a common metabolic pathway for amines. beilstein-journals.org

Oxidation: The nitrogen atom is susceptible to oxidation.

Reactions at the benzylic position: The methylene (B1212753) group of the benzyl moiety is activated and can be a site for radical reactions. wikipedia.org

Computational methods, particularly DFT, can be used to model the transition states of these potential reactions. researchgate.net By calculating the activation energies for different pathways, it is possible to predict which reactions are most likely to occur under specific conditions. researchgate.net This information is highly valuable for understanding the molecule's stability and potential degradation products.

Table 4: In Silico Prediction of Reaction Pathways for this compound (Conceptual)

| Potential Reaction Pathway | Description | Computational Method for Study |

| N-Pentyl Cleavage | Removal of the pentyl group from the nitrogen atom. | DFT (Transition State Search) |

| N-Benzyl Cleavage | Removal of the benzyl group from the nitrogen atom. | DFT (Transition State Search) |

| Nitrogen Oxidation | Formation of an N-oxide or related oxidized species. | DFT (Reaction Energy Calculation) |

| Benzylic C-H Abstraction | Hydrogen atom removal from the CH2 group of the benzyl moiety. | DFT (Bond Dissociation Energy Calculation) |

This table outlines potential reaction pathways and the computational methods that could be employed to investigate them.

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships in Research

Systematic Structural Modifications of the Pentyl Chain

The five-carbon pentyl chain is a crucial determinant of the physicochemical properties and biological interactions of (Benzyloxy)(pentyl)amine. Its length, branching, and composition significantly influence how the molecule interacts with its biological targets.

Impact of Alkyl Chain Length and Branching on Synthetic Outcomes

The length and branching of the alkyl chain attached to the amine can have a profound effect on the molecule's affinity for biological receptors. In analogous systems, such as synthetic cannabinoids, the n-pentyl chain is often a key pharmacophoric group for optimal receptor interaction. nih.gov

Alkyl Chain Length: Research on related compounds has shown that variations in the length of the N-alkyl chain can significantly alter biological activity. Generally, N-alkyl groups with four to six carbons demonstrate effective hydrophobic interactions with receptor binding pockets, leading to increased affinity. unodc.org Shorter or longer chains tend to decrease this affinity. unodc.org For instance, in some cannabinoid series, increasing the chain length from a propyl to a pentyl group enhances receptor binding, while further extension to hexyl, heptyl, or octyl groups can continue to increase affinity and potency. nih.govnih.gov Conversely, shortening the chain, for example to a propyl group, can lead to a significant reduction in potency. nih.gov

Branching: The introduction of branching in the pentyl chain can modulate receptor selectivity and potency. For example, the inclusion of a methyl group at certain positions on the alkyl chain has been shown to enhance selectivity for specific receptor subtypes in other classes of compounds. nih.gov

| Modification | Anticipated Impact on Activity/Affinity | Rationale based on Analogous Compounds |

| Shortening the alkyl chain (e.g., propyl, butyl) | Decrease in potency and affinity. nih.govunodc.org | Suboptimal hydrophobic interactions within the receptor binding pocket. unodc.org |

| Lengthening the alkyl chain (e.g., hexyl, heptyl) | Potential increase in potency and affinity. nih.govnih.gov | Enhanced hydrophobic interactions. nih.gov |